An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide
An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N-methylbenzenemethanesulfonamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. The document details its fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and known biological context. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to support ongoing research and development efforts. Key discussions include the compound's role as a precursor to the migraine medication Sumatriptan and the broader therapeutic potential of the sulfonamide scaffold.
Introduction
4-Amino-N-methylbenzenemethanesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold of profound importance in the history and future of medicine.[1][2] Since the discovery of Prontosil in the 1930s, sulfonamide-containing molecules have become mainstays in treating a wide array of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[3][4] The versatility of the sulfonamide group makes it a privileged structure in medicinal chemistry, serving as a building block for developing diverse pharmaceuticals.[1][5]
This specific compound, 4-Amino-N-methylbenzenemethanesulfonamide, is primarily recognized for its role as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7][8] Its bifunctional nature, featuring a reactive primary aromatic amine and a secondary sulfonamide, allows for sequential, controlled chemical modifications.[6] Notably, it is a well-established precursor in the manufacturing of Sumatriptan, a widely used medication for treating migraine headaches.[6][7][8] This guide aims to consolidate the core technical information on this compound, providing a foundational resource for scientists working on its synthesis, derivatization, or application.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for any successful laboratory application. These parameters influence solubility, reactivity, and formulation choices.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [9][10] |
| CAS Number | 109903-35-7 | [6][7][9][10] |
| Molecular Formula | C₈H₁₂N₂O₂S | [9][10] |
| Molecular Weight | 200.26 g/mol | [6][10] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N |[6][9] |
Table 2: Physicochemical Data
| Property | Value | Significance in Drug Development | Source(s) |
|---|---|---|---|
| Melting Point | 140-142 °C | Affects purity assessment, stability, and formulation. | [7][8] |
| XLogP3 | 0.1 | A measure of lipophilicity; influences absorption and distribution. | [8][10] |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | Predicts membrane permeability and oral bioavailability. | [8][10] |
| Hydrogen Bond Donors | 2 | Influences binding interactions with biological targets. | [8] |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. | [8] |
| Predicted Boiling Point | 387.6±44.0 °C | Important for purification and assessing thermal stability. | [8] |
| Predicted Density | 1.297±0.06 g/cm³ | Useful for process chemistry and formulation calculations. |[8] |
Synthesis and Characterization
The synthesis of 4-Amino-N-methylbenzenemethanesulfonamide is a well-established process, typically involving a two-step sequence starting from a nitrated precursor. This approach is efficient and allows for high yields of the final product.
Synthetic Pathway Overview
A common and effective route begins with 4-nitrobenzenemethanesulfonamide. The synthesis proceeds via two main transformations:
-
N-Methylation: Reaction of the starting material with methylamine to form 4-nitro-N-methylbenzenemethanesulfonamide.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine, yielding the final product.[6]
A particularly efficient method for the reduction step utilizes hydrazine hydrate as the reducing agent, which can increase product yields to over 92% and lower preparation costs, making it suitable for industrial-scale production.[11]
Figure 1: Generalized synthetic workflow for 4-Amino-N-methylbenzenemethanesulfonamide.
Detailed Experimental Protocol: Nitro Group Reduction
This protocol is adapted from a patented method designed for high-yield synthesis.[11] The rationale for using hydrazine hydrate is its effectiveness and cost-efficiency compared to catalytic hydrogenation methods (e.g., Pd/C), which can be expensive and prone to poisoning.[11]
Materials:
-
4-nitro-N-methylphenyl methane sulfonamide
-
Hydrazine hydrate (80%)
-
Sodium hydroxide
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of the reactants with the following mass ratio: 4-nitro-N-methylphenyl methane sulfonamide (1 part), sodium hydroxide (0.3-0.5 parts), hydrazine hydrate 80% (0.25-0.35 parts), and water (3-10 parts).
-
Reaction Conditions: Stir the mixture at a temperature between 25-100 °C. The reaction progress should be monitored (e.g., by TLC or HPLC) and is typically complete within 4-8 hours. The elevated temperature is necessary to ensure a sufficient reaction rate.
-
Workup and Isolation: After the reaction is complete, cool the mixture to between 0-25 °C to precipitate the product.
-
Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual salts and impurities.
-
Drying: Dry the purified product to obtain the final 4-Amino-N-methylbenzenemethanesulfonamide.
Self-Validation Check: The purity of the final product should be confirmed by melting point analysis and an appropriate chromatographic method (e.g., HPLC). The expected melting point is 140-142 °C.[7][8]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for determining the purity of sulfonamides.[12] A C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) would provide effective separation.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the sulfonamide group (S=O stretching around 1330 and 1150 cm⁻¹), and the aromatic ring.[10][13][14] PubChem provides access to an ATR-IR spectrum from Bio-Rad Laboratories.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the N-methyl group, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon, and the N-methyl carbon would be expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (200.26 g/mol ).[10][15]
Biological Context and Applications
While 4-Amino-N-methylbenzenemethanesulfonamide is primarily valued as a synthetic intermediate, its core sulfonamide structure places it within a class of compounds with vast biological activities.[1][5]
Role as a Pharmaceutical Intermediate
The principal application of this compound is as a key building block. Its structure is strategically suited for creating more complex molecules.[6]
-
Synthesis of Sumatriptan: It is a documented intermediate in the synthesis of the anti-migraine drug Sumatriptan.[7][8]
-
Derivatization Potential: The primary amino group is a key handle for derivatization.[6] It can be readily converted into a diazonium salt, which can then be transformed into a wide range of other functional groups. For instance, reduction of the diazonium salt intermediate can yield a hydrazine derivative, another valuable synthetic precursor.[6][16]
Potential Biological Activities of the Scaffold
The broader sulfonamide class exhibits a wide range of therapeutic properties, suggesting potential avenues for research into derivatives of this compound.
-
Antimicrobial Activity: Sulfonamides classically function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis.[1][17] This compound has been noted to exhibit antimicrobial activity.[17]
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a cornerstone for inhibitors of enzymes like carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[1][2][5][18]
-
Anti-inflammatory and Anticancer Potential: Various aryl sulfonamides have been investigated for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] Furthermore, the sulfonamide scaffold is present in numerous FDA-approved drugs for cancer, viral infections, and cardiovascular disorders.[3][4]
Figure 2: Logical relationship of the compound's primary and potential applications.
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, 4-Amino-N-methylbenzenemethanesulfonamide presents several hazards.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H301 | Toxic if swallowed | [8][10][17][19] |
| H317 | May cause an allergic skin reaction | [10][17][19] |
| H315 | Causes skin irritation | [10][17] |
| H319 | Causes serious eye irritation | [10][17] |
| H335 | May cause respiratory irritation | [10][17] |
| H411 | Toxic to aquatic life with long lasting effects |[10][17] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][21]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[19][21]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from strong oxidizing agents.[21]
Conclusion
4-Amino-N-methylbenzenemethanesulfonamide is a compound of significant utility in synthetic and medicinal chemistry. While its primary role is that of a well-characterized intermediate for pharmaceutical manufacturing, its underlying sulfonamide structure places it in a class of molecules with proven and diverse therapeutic potential. This guide provides a consolidated resource of its core properties, synthesis, and safety considerations to aid researchers in leveraging this versatile chemical for future innovation in drug discovery and development.
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